molecular formula C12H8ClFO2 B6363945 2-Chloro-4-(5-fluoro-2-hydroxyphenyl)phenol CAS No. 1225778-62-0

2-Chloro-4-(5-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6363945
CAS No.: 1225778-62-0
M. Wt: 238.64 g/mol
InChI Key: BPIZWEHRTPCTNV-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8ClFO2. It is a derivative of phenol, characterized by the presence of chlorine and fluorine atoms attached to the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-fluoro-2-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically uses a fluorinated phenol derivative and a chlorinated aromatic compound as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethyl sulfoxide (DMSO), under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(5-fluoro-2-hydroxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 4’-Chloro-5-fluoro-2-hydroxybenzophenone
  • 2-Chloro-4-(4-hydroxyphenyl)phenol

Uniqueness

2-Chloro-4-(5-fluoro-2-hydroxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-(5-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-10-5-7(1-3-12(10)16)9-6-8(14)2-4-11(9)15/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIZWEHRTPCTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680783
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225778-62-0
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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